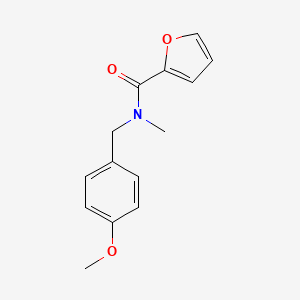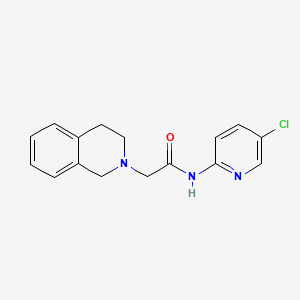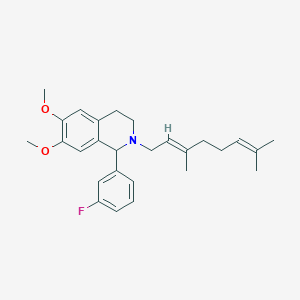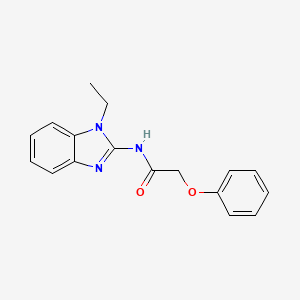
N-(4-methoxybenzyl)-N-methyl-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybenzyl)-N-methyl-2-furamide, also known as NBMI, is a synthetic molecule that has gained significant interest in the scientific community due to its potential therapeutic applications. NBMI belongs to the class of compounds called chelators, which have the ability to bind to metal ions and remove them from the body.
Applications De Recherche Scientifique
N-(4-methoxybenzyl)-N-methyl-2-furamide has been studied for its potential therapeutic applications in various fields such as medicine, environmental science, and industrial chemistry. In medicine, this compound has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. In environmental science, this compound has been studied for its ability to remove heavy metals from contaminated soil and water. In industrial chemistry, this compound has been used as a chelating agent in the production of electronic components.
Mécanisme D'action
N-(4-methoxybenzyl)-N-methyl-2-furamide acts as a chelator by binding to metal ions such as copper and iron. By doing so, it prevents these metal ions from participating in harmful chemical reactions that can lead to oxidative stress and inflammation. This compound has been shown to have a high affinity for copper ions, which are known to be involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has antioxidant and anti-inflammatory effects in vitro and in vivo. This compound has been shown to reduce oxidative stress and inflammation in various cell types, including neurons and immune cells. This compound has also been shown to protect against neurotoxicity induced by heavy metals such as copper and iron.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-methoxybenzyl)-N-methyl-2-furamide in lab experiments is its stability under various conditions, which allows for accurate and reproducible results. However, this compound has limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, this compound has a relatively short half-life in vivo, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for research on N-(4-methoxybenzyl)-N-methyl-2-furamide. One area of interest is the development of more efficient synthesis methods to increase the yield of this compound. Another area of interest is the optimization of this compound's pharmacokinetic properties to increase its therapeutic potential. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of N-(4-methoxybenzyl)-N-methyl-2-furamide involves the reaction of 4-methoxybenzaldehyde with methylamine followed by the addition of 2-furoic acid. The resulting compound is then purified through a series of chromatographic techniques. The yield of this compound is typically around 50%, and the compound has been shown to be stable under various conditions.
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-15(14(16)13-4-3-9-18-13)10-11-5-7-12(17-2)8-6-11/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNXAXACYOMYDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(cyclopropylmethyl)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5355882.png)
![(3aR*,6S*,7R*,7aS*)-2-methyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5355899.png)
![(3R*,3aR*,7aR*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5355904.png)
![5-[(cycloheptylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5355908.png)
![2-cyclohexyl-7-(3-ethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5355912.png)
![4-(hydroxymethyl)-1-[(4-propyl-5-pyrimidinyl)carbonyl]-4-azepanol](/img/structure/B5355923.png)
![3-(1H-imidazol-4-ylmethyl)-7-methyl-3,7,11-triazaspiro[5.6]dodecan-12-one](/img/structure/B5355925.png)


![N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}nicotinamide](/img/structure/B5355943.png)
![N-methyl-1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5355951.png)

![1-(4-amino-5-methylpyrimidin-2-yl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5355970.png)
![3-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5355986.png)
